molecular formula C14H18N2O5 B1298052 Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate CAS No. 53241-90-0

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate

Cat. No.: B1298052
CAS No.: 53241-90-0
M. Wt: 294.3 g/mol
InChI Key: FJDMNLFVZHBIHR-UHFFFAOYSA-N
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Description

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate is a chemical compound with the molecular formula C14H18N2O5 and a molecular weight of 294.31 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Scientific Research Applications

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate has several applications in scientific research:

Safety and Hazards

The compound has a GHS07 pictogram and a signal word of warning . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Biochemical Analysis

Biochemical Properties

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides and amino acids . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating the enzyme, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic profile of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in a significant change in the biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules . This compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. For instance, it can influence the production of nucleotides and amino acids, which are essential for cell growth and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the nucleus or mitochondria. The subcellular localization of this compound is crucial for its function, as it needs to be in the right place to interact with its target biomolecules.

Preparation Methods

The synthesis of Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate typically involves the reaction of 5-amino-2-methoxypyridine with diethyl ethoxymethylenemalonate in ethanol. The reaction mixture is heated at reflux for four hours and then cooled to room temperature. The solvent is removed under reduced pressure to yield the desired product . This method provides a quantitative yield of the compound.

Chemical Reactions Analysis

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate can be compared with similar compounds such as:

  • Diethyl 2-{[(pyridin-3-yl)amino]methylene}malonate
  • Diethyl 2-{[(6-chloropyridin-3-yl)amino]methylene}malonate
  • Diethyl 2-{[(6-fluoropyridin-3-yl)amino]methylene}malonate

These compounds share similar structural features but differ in their substituents on the pyridine ringThis compound is unique due to the methoxy group, which can influence its electronic properties and interactions with molecular targets .

Properties

IUPAC Name

diethyl 2-[[(6-methoxypyridin-3-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-4-20-13(17)11(14(18)21-5-2)9-15-10-6-7-12(19-3)16-8-10/h6-9,15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDMNLFVZHBIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CN=C(C=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347218
Record name Diethyl {[(6-methoxypyridin-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53241-90-0
Record name Diethyl {[(6-methoxypyridin-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-amino-2-methoxypyridine (Aldrich, 100 g, 0.806 mole) and diethyl ethoxymethylenemalonate (Aldrich, 163 mL, 0.806 mole) in EtOH (1 L) was heated at reflux for 4 hours, then was cooled to RT. Concentration to dryness gave the title compound (238 g, quantitative).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 3-amino-6-methoxy-pyridine (200.0 g, 1611.05 mmol, 1.0 eq) and 2-ethoxymethylene-malonic acid diethyl ester (348.4 g, 1611.05 mmol, 1.0 eq) in toluene (650 mL) is heated to reflux and the ethanol formed is removed by azeotropic distillation. After 2.5 hours at 115° C., the reaction mixture is cooled to room temperature, the solvent is removed and the resulting solid is washed with 500 mL of hexane then dried under vacuum to afford 2-[(6-methoxy-pyridin-3-ylamino)-methylene]-malonic acid diethyl ester as a red solid (434.0 g, 90% yield).
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